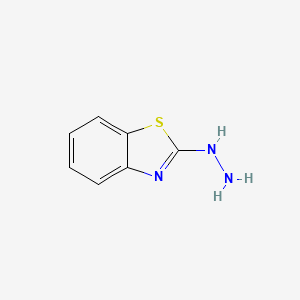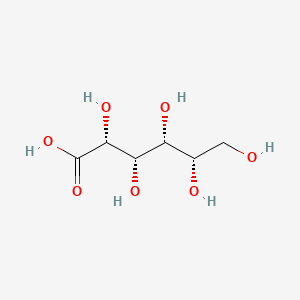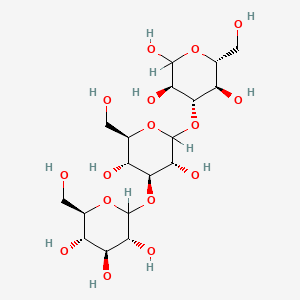
Laminaran
Overview
Description
Laminaran, also known as Laminarin, is a storage glucan (a polysaccharide of glucose) found in brown algae . It is used as a carbohydrate food reserve in the same way that chrysolaminarin is used by phytoplankton, especially in diatoms .
Synthesis Analysis
This compound oligosaccharides with varying degrees of polymerization were obtained through partial acid hydrolysis of this compound derived from Laminaria digitata . The chemical structure and chain conformation of acetylated this compound were characterized by FT-IR, H1 NMR, AFM, UV-vis spectrum, and induced circular dichroism based on a modified Congo Red assay (ICD-CR assay) .Molecular Structure Analysis
This compound is a β-glucan with a backbone of β-1, 3-glycosidic linkages and is branched with small amounts of β-1, 6-glycosidic linkages . The structure of the purified oligosaccharides was analyzed through mass spectrometry and nuclear magnetic resonance .Chemical Reactions Analysis
This compound can undergo chemical reactions such as acetylation . The acetylation modification was found to trigger the conformation transition of this compound from triple helix to single helix .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H32O16 and a molecular weight of 504.4 g/mol . It is a β-glucan with a backbone of β-1, 3-glycosidic linkages and is branched with small amounts of β-1, 6-glycosidic linkages .Scientific Research Applications
Polysaccharide Characteristics and Biological Activity
Laminarans, biologically active polysaccharides from brown algae, have gained attention due to their simple structure, low toxicity, and diverse biological effects. They are notable for their immunomodulating and anticancer activity, making them a subject of significant research interest. Studies focus on their structure, properties, and biological activities, including their potential in cancer therapy (Usoltseva et al., 2020).
Biomedical Applications
Laminarin, a β-glucan storage polysaccharide, has promising applications in biomedical fields. Its bioactive properties, safety, availability, and cost-effective production make it suitable for use in cancer therapies, drug/gene delivery, tissue engineering, and antioxidant and anti-inflammatory applications. The polysaccharide's modification enhances its biological activity, expanding its potential in medical applications (Zargarzadeh et al., 2020).
Wound Healing Properties
Laminaran exhibits significant wound healing properties. A study on a cream based on Cystoseira barbata this compound (CBL) showed its effectiveness in healing full-thickness wounds in rats. CBL demonstrated notable antioxidant and antibacterial properties, promoting wound contraction and improved collagen deposition, indicating its potential as a wound healing agent in modern medicine (Sellimi et al., 2018).
Anticancer and Radioprotective Activities
This compound from Dictyota dichotoma and its sulfated derivative have shown in vitro anticancer and radioprotective activities. These substances protect normal cells and sensitize cancer cells to radiation, inhibiting cell proliferation and migration in cancer treatments. Their molecular mechanism involves the inhibition of proteinases and down-regulation of kinases, suggesting their potential in melanoma therapy (Malyarenko et al., 2019).
Tissue Engineering
In tissue engineering, this compound plays a role in matrix deposition during dermal tissue production. It accelerates the production of tissue, increasing the deposition of collagen, which can be useful in therapeutic and cosmetic applications. Its use in reconstructed self-assembled dermis demonstrates its potential in enhancing tissue regeneration processes (Ayoub et al., 2015).
Mechanism of Action
Target of Action
Laminaran, also known as Laminarin, is a storage glucan found in brown algae . It primarily targets the human immune system and has been reported to enhance health, improve immunity, and treat and prevent diseases .
Mode of Action
this compound interacts with its targets by modulating the intestinal pH and short-chain fatty acids (SCFAs) production . It also acts as a systemic acquired resistance (SAR) inducer . The hydrolysis of this compound is catalyzed by enzymes such as laminarinase that breaks the β (1→3) bonds .
Biochemical Pathways
this compound affects the biochemical pathways related to immune response and inflammation. It contributes to the production of SCFAs, which play a crucial role in maintaining gut health and modulating the immune response .
Pharmacokinetics
It is known that this compound is biodegradable, biocompatible, and exhibits low toxicity .
Result of Action
The molecular and cellular effects of this compound’s action include anti-inflammatory and antioxidant characteristics, which provide a promising avenue for combatting conditions associated with oxidative stress . It also exhibits immunomodulatory attributes, positioning it as an encouraging contender in immunotherapy and the development of vaccines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light variability can drive its concentration in marine environments . Furthermore, the extraction process of this compound from brown algae can be influenced by environmental factors .
Future Directions
Laminaran has been reported to have potential pharmacological properties and has been widely investigated as a functional material in biomedical applications . It has potential as a natural alternative agent in biomedical and industrial applications such as nutraceuticals, pharmaceuticals, functional food, drug development/delivery, and cosmeceuticals . It may represent a functional food with anti-aging and disease prevention properties .
properties
IUPAC Name |
(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17?,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTMGCOVALSLOR-VPNXCSTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9008-22-4 | |
| Record name | Laminaran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009008224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laminaran | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Laminaran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular structure of laminarin?
A1: Laminarin is a β-glucan composed of repeating glucose units linked through β-(1,3) glycosidic bonds with occasional β-(1,6) branches. [, , , ] The frequency and length of these branches can vary depending on the algal species.
Q2: What is the molecular weight range of laminarin?
A2: Laminarin generally exists as a low molecular weight polysaccharide, with sizes typically ranging from less than 10 kDa to around 35 kDa. [, , , ] The molecular weight can be influenced by factors such as algal source, extraction method, and potential degradation.
Q3: How can laminarin be structurally characterized?
A3: Several techniques can be employed to characterize laminarin's structure, including: * High-Performance Liquid Chromatography (HPLC): Determines molecular weight distribution and purity. [, , , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on glycosidic linkages and branching patterns. [, , ] * Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and detects changes in chemical structure. [, ]
Q4: Does laminarin exhibit any unique material properties?
A4: Yes, laminarin is characterized by its low viscosity and high solubility in both aqueous and organic solvents. [] This property makes it suitable for applications such as injectable hydrogel development and microfabrication. []
Q5: What are the main biological activities reported for laminarin?
A5: Research has shown laminarin possesses a range of bioactivities, including: * Immunomodulatory effects: Laminarin can modulate immune responses by interacting with immune cells and influencing cytokine production. [, , , , , ] * Antitumor activity: Studies have reported inhibitory effects of laminarin on the growth of various cancer cell lines. [, , ] * Antioxidant properties: Laminarin exhibits antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , ] * Metabolic effects: Research suggests laminarin may influence glucose metabolism and energy homeostasis. [, , ]
Q6: How does laminarin influence downstream signaling pathways?
A7: Laminarin binding to receptors like Dectin-1 activates intracellular signaling pathways, impacting various cellular processes. These pathways can involve: * Mitogen-activated protein kinase (MAPK) pathway: Involved in cell proliferation, differentiation, and apoptosis. [, ] * Nuclear factor erythroid 2-related factor 2 (NRF2) pathway: Regulates antioxidant and detoxification responses. [] * Phosphatidylinositol 3-kinase/Protein kinase B (PI3K/AKT) pathway: Plays a role in cell survival, growth, and metabolism. []
Q7: How does the structure of laminarin affect its biological activity?
A8: Studies suggest structure-activity relationships play a crucial role in laminarin's bioactivity. Factors like molecular weight, branching patterns, and degree of sulfation can significantly impact its potency and selectivity. [, , , , ] For instance, lower molecular weight laminarin often exhibits enhanced biological activity compared to its higher molecular weight counterpart. [, ]
Q8: What are the potential applications of laminarin in various fields?
A9: Given its diverse biological activities, laminarin holds promise for various applications, including: * Pharmaceuticals: Development of immunomodulatory drugs, anticancer agents, and antioxidants. [, , , ] * Functional foods and nutraceuticals: Incorporation into food products to enhance nutritional value and provide health benefits. [, , ] * Cosmetics: Utilization in skincare products for its antioxidant and moisturizing properties. [] * Bioremediation: Potential use in degrading pollutants and restoring ecological balance. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



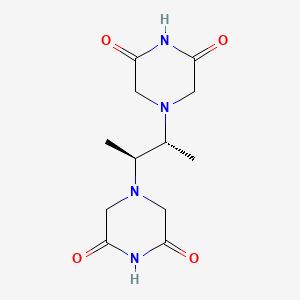


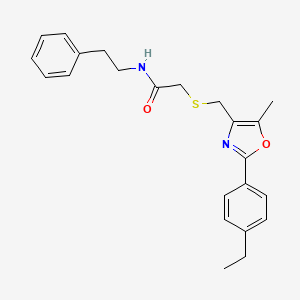
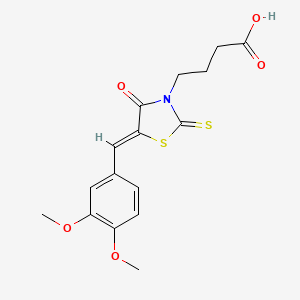
![2-Methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole](/img/structure/B1674366.png)
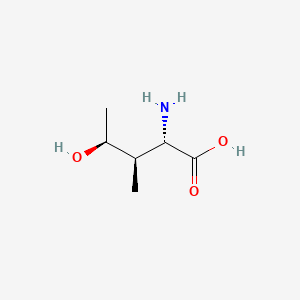
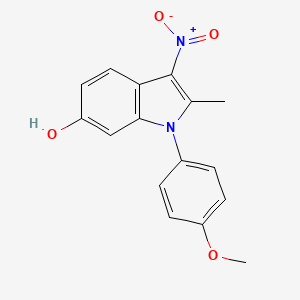
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B1674370.png)

![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)
